molecular formula C24H24N2O3 B7550946 N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide

N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide

Cat. No. B7550946
M. Wt: 388.5 g/mol
InChI Key: KAXSBWHNVAIWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide, also known as APB, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in studying the central nervous system. APB is a selective agonist for the metabotropic glutamate receptor 4 (mGluR4), which is found in high concentrations in the brain. In

Scientific Research Applications

N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide has been used extensively in scientific research to study the role of mGluR4 in the central nervous system. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an attractive target for the development of drugs that can modulate these processes. N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting that it may have therapeutic potential for these conditions.

Mechanism of Action

N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide acts as a selective agonist for mGluR4, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi/o. Activation of mGluR4 by N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects
N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. This inhibition of glutamate release leads to a decrease in neuronal excitability and may contribute to the neuroprotective effects of N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide. N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide has also been shown to increase the release of the inhibitory neurotransmitter GABA, which may further contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide has several advantages for use in lab experiments. It is a selective agonist for mGluR4, which allows for specific targeting of this receptor. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, its effects may be influenced by other factors such as the concentration of other neurotransmitters in the brain.

Future Directions

There are several future directions for research on N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide and its potential applications in the central nervous system. One area of interest is the development of drugs that can target mGluR4 for the treatment of neurodegenerative diseases such as Parkinson's disease and stroke. Another area of interest is the study of the role of mGluR4 in other neurological conditions such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide and its potential limitations for use in lab experiments.
Conclusion
In conclusion, N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide is a synthetic compound that has potential applications in the study of the central nervous system. Its selective agonist activity for mGluR4 makes it an attractive target for the development of drugs that can modulate neurotransmitter release and synaptic plasticity. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide involves a multi-step process that begins with the preparation of 4-(3-aminopropoxy)phenol. This intermediate is then reacted with 2-(2-phenylethyl)benzoyl chloride to form N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide. The final product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c25-23(27)16-17-29-21-14-12-20(13-15-21)26-24(28)22-9-5-4-8-19(22)11-10-18-6-2-1-3-7-18/h1-9,12-15H,10-11,16-17H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXSBWHNVAIWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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